Phenoxyacetaldehyde

Description

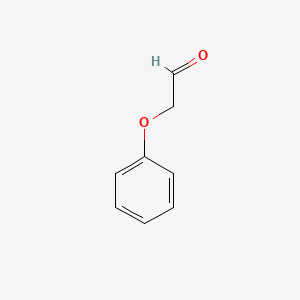

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFILAFLGDUMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051858 | |

| Record name | Phenoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2120-70-9 | |

| Record name | Phenoxyacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2120-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde, 2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002120709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenoxyacetaldehyde

CAS Number: 2120-70-9

This technical guide provides a comprehensive overview of phenoxyacetaldehyde, a significant organic compound utilized in research and various industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, with a focus on experimental procedures and data presentation.

Chemical and Physical Properties

This compound, with the CAS number 2120-70-9, is an aromatic aldehyde with a distinct floral and green odor profile.[1] Its chemical and physical properties are summarized in the tables below, providing a comprehensive dataset for laboratory and industrial applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Appearance | Colorless clear viscous liquid (est.) | |

| Density | 1.069 g/cm³ | [3] |

| Boiling Point | 160-162 °C | [3] |

| 94 °C @ 6 Torr | [3] | |

| Flash Point | 92.4 °C | [3] |

| Refractive Index | 1.505 | [3] |

| Vapor Pressure | 0.113 mmHg at 25°C | [3] |

| Solubility | Soluble in alcohol. Insoluble in water. |

Table 2: Computed and Safety Properties of this compound

| Property | Value | Reference(s) |

| XLogP3 | 1.8 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 136.052429494 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| GHS Hazard Statements | H315: Causes skin irritation | [3] |

| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362 | [3] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of its key spectral data.

Table 3: Spectral Data of this compound

| Spectrum Type | Key Peaks and Assignments | Reference(s) |

| ¹H NMR | Data not fully available in search results. A user-submitted query on a tutoring website shows a spectrum for labeling. | [4] |

| ¹³C NMR | Data available on PubChem, but specific peak assignments are not detailed in the provided search results. | [5] |

| IR Spectroscopy | Data available on PubChem, but specific peak frequencies and their corresponding vibrational modes are not detailed in the provided search results. | [5] |

| Mass Spectrometry (GC-MS) | Data available on PubChem, but a detailed fragmentation analysis is not provided in the search results. | [5] |

Synthesis of this compound

This compound can be synthesized through various methods. A common industrial method involves the vapor phase oxidation of phenoxyethanol (B1677644).

Experimental Protocol: Vapor Phase Oxidation of Phenoxyethanol

This protocol is based on a patented process for the production of this compound.[1]

Objective: To synthesize this compound by the catalytic oxidation of phenoxyethanol.

Materials:

-

Phenoxyethanol

-

Supported silver metal catalyst (e.g., on Alundum)

-

Air or an oxygen-containing gas

-

Reactor tube

-

Condenser

-

Purification setup (e.g., for extraction and distillation)

Procedure:

-

A vaporous mixture of phenoxyethanol and an excess of an oxygen-containing gas (e.g., air) is prepared. The concentration of phenoxyethanol in the mixture is typically between 0.3 to 5 volume percent.[1]

-

The vaporous mixture is passed through a reactor tube containing a supported silver metal catalyst.[1]

-

The catalyst is maintained at a temperature between 225 °C and 275 °C. Optimal yields are reported to be achieved at temperatures between 250 °C and 275 °C.[1]

-

The gaseous reaction product emerging from the reactor is passed through a condenser to liquefy the crude this compound.[1]

-

The crude product can be purified by conventional methods such as solvent extraction (e.g., with xylene) followed by distillation to separate the this compound from unreacted phenoxyethanol and by-products.[1]

Workflow for the Synthesis of this compound

Caption: A workflow diagram illustrating the synthesis of this compound from phenoxyethanol.

Chemical Reactivity and Potential Applications

As an aldehyde, this compound is a versatile intermediate in organic synthesis. It can undergo a variety of reactions typical of aldehydes, such as aldol (B89426) condensations and Wittig reactions, to form more complex molecules. Its pleasant scent also leads to its use in the fragrance industry.[1]

Aldol Condensation

The aldol condensation is a powerful carbon-carbon bond-forming reaction. This compound, possessing α-hydrogens, can act as both an electrophile and a nucleophile (via its enolate). A general representation of a base-catalyzed self-aldol condensation of this compound is depicted below.

Logical Pathway for the Aldol Condensation of this compound

Caption: A logical diagram showing the key steps in the base-catalyzed aldol condensation of this compound.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. This compound can react with a phosphorus ylide (Wittig reagent) to produce a substituted alkene. The general scheme for this reaction is outlined below.

Conceptual Workflow of the Wittig Reaction with this compound

Caption: A conceptual diagram illustrating the reaction pathway of the Wittig reaction involving this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific biological signaling pathways directly involving this compound. As a reactive aldehyde, it could potentially interact with biological macromolecules, but further research is needed to elucidate any specific mechanisms of action or metabolic pathways.

Conclusion

This compound is a valuable chemical intermediate with established applications in the fragrance industry and significant potential in organic synthesis. This guide has provided a detailed summary of its properties, a protocol for its synthesis, and an overview of its reactivity. Further research into its biological effects and the development of more detailed and varied synthetic protocols will undoubtedly expand its utility for the scientific community.

References

- 1. US2918497A - Production of this compound - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]

- 4. Solved Can you please help me label the peaks of this H NMR | Chegg.com [chegg.com]

- 5. This compound | C8H8O2 | CID 75033 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Phenoxyacetaldehyde from Phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methods for the synthesis of phenoxyacetaldehyde from 2-phenoxyethanol (B1175444). The document details two primary synthetic routes: vapor phase catalytic oxidation using a supported silver catalyst and liquid phase aerobic oxidation employing a Copper/TEMPO catalyst system. This guide is intended to serve as a practical resource, offering detailed experimental protocols, comparative quantitative data, and visualizations of the chemical processes and workflows.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation via the oxidation of the readily available 2-phenoxyethanol is a key transformation. The selection of an appropriate synthetic methodology is crucial and depends on factors such as scale, desired purity, and available equipment. This guide explores a high-temperature, vapor-phase method suitable for continuous processing and a milder, liquid-phase method amenable to batch synthesis in a standard laboratory setting.

Synthetic Methodologies

Vapor Phase Oxidation with Supported Silver Catalyst

This method involves passing a vaporous mixture of 2-phenoxyethanol and an oxygen-containing gas over a heated, supported silver catalyst. The reaction is highly dependent on temperature and reactant concentrations.

Reaction Scheme:

| Parameter | Value | Reference |

| Catalyst | Silver metal supported on Alundum | [1] |

| Temperature Range | 225 - 275 °C | [1] |

| Optimal Temperature | ~250 - 275 °C | [1] |

| Reactant Mixture | 0.5 - 2 vol% phenoxyethanol in excess air | [1] |

| Space Velocity | 10,000 - 19,000 h⁻¹ | [1] |

| Optimal Space Velocity | 14,000 - 17,000 h⁻¹ | [1] |

| Yield | 30 - 40% | [1] |

| Efficiency | 70 - 100% | [1] |

Catalyst Preparation (Supported Silver Catalyst):

-

Precipitation of Silver Oxide:

-

Dissolve 14.3 parts of sodium hydroxide (B78521) in approximately 286 parts of water.

-

With stirring, slowly add a solution of 54.4 parts of silver nitrate (B79036) in an equal volume of water to the sodium hydroxide solution. A precipitate of silver oxide will form.

-

Allow the precipitate to settle.

-

-

Washing the Precipitate:

-

Decant the supernatant.

-

Wash the silver oxide precipitate ten times with warm water (~50 °C), using approximately 250 parts of water for each wash. Decant the water after each wash.

-

-

Addition of Promoter:

-

Prepare a promoter solution by combining 6.4 parts of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) with 4.4 parts of 85% lactic acid.

-

Add the resulting solution to the silver oxide slurry.

-

-

Impregnation of Support:

-

The resulting slurry is used to impregnate the Alundum support material.

-

The impregnated support is then dried and calcined to produce the final catalyst.

-

Vapor Phase Oxidation of 2-Phenoxyethanol:

-

Reaction Setup:

-

A suitable reactor, such as a packed-bed reactor, is loaded with the supported silver catalyst.

-

The reactor is heated to the desired temperature (225-275 °C).

-

-

Reaction Execution:

-

A vaporous mixture of 2-phenoxyethanol (0.5-2 vol%) and excess air is continuously passed through the heated catalyst bed.

-

The space velocity should be maintained between 10,000 and 19,000 h⁻¹.

-

-

Product Collection:

-

The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products.

-

-

Purification:

-

The condensed liquid, which contains this compound, unreacted phenoxyethanol, and water, is collected.

-

The aqueous layer is separated by decantation.

-

The organic layer is extracted with xylene.

-

The xylene extract is subjected to distillation to first remove the xylene, followed by fractional distillation to separate the this compound from the higher-boiling unreacted phenoxyethanol.

-

The recovered unreacted phenoxyethanol can be recycled back into the feed stream.

-

Cu/TEMPO Catalyzed Aerobic Oxidation

This method utilizes a homogeneous catalyst system comprising a copper(I) salt, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a ligand such as 2,2'-bipyridine (B1663995) (bpy), and a base. The reaction proceeds under an atmosphere of air or oxygen at or near room temperature.

Simplified Catalytic Cycle:

| Parameter | Value | Reference |

| Catalyst System | --INVALID-LINK--, bpy, TEMPO, NMI | [2][3] |

| Solvent | Acetonitrile (B52724) (MeCN) | [2] |

| Oxidant | Ambient Air or Oxygen | [2] |

| Temperature | Room Temperature | [2] |

| Typical Reaction Time | 2 - 24 hours | [2] |

| Expected Yield | High | [2] |

| Expected Purity | High after purification | [2] |

Aerobic Oxidation of 2-Phenoxyethanol:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyethanol (1.0 mmol).

-

Dissolve the 2-phenoxyethanol in acetonitrile (5 mL).

-

-

Catalyst Addition:

-

Sequentially add --INVALID-LINK-- (0.05 mmol, 5 mol%), 2,2'-bipyridine (bpy) (0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%) to the reaction mixture.

-

Finally, add N-methylimidazole (NMI) (0.1 mmol, 10 mol%).

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature, open to the ambient air.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench by adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica (B1680970) gel column chromatography.

-

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by its physicochemical properties and spectroscopic analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [4] |

| Molecular Weight | 136.15 g/mol | [4] |

| Appearance | Colorless, viscous liquid | [1][5] |

| Boiling Point | 220.4 °C at 760 mmHg | [] |

| Density | 1.069 g/cm³ | [] |

| Refractive Index | 1.505 | [] |

| Solubility | Soluble in ethanol | [4] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons (in the range of δ 6.8-7.4 ppm), a singlet for the aldehydic proton (around δ 9.7 ppm), and a singlet for the methylene (B1212753) protons adjacent to the oxygen and carbonyl group (around δ 4.5 ppm). |

| ¹³C NMR | The carbon NMR spectrum should exhibit a signal for the carbonyl carbon (around δ 200 ppm), signals for the aromatic carbons (in the region of δ 115-160 ppm), and a signal for the methylene carbon (around δ 70 ppm). |

| IR Spectroscopy | The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks include those for the C-O-C ether linkage and the aromatic C-H and C=C bonds. |

References

- 1. This compound 50% in peomosa, 2120-70-9 [thegoodscentscompany.com]

- 2. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. scent.vn [scent.vn]

- 5. This compound 50% in benzyl alcohol, 2120-70-9 [thegoodscentscompany.com]

Spectroscopic Profile of Phenoxyacetaldehyde: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Phenoxyacetaldehyde (CAS No: 2120-70-9), a significant organic compound with applications in various chemical syntheses. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.77 | s | 1H | -CHO |

| 7.32 - 7.26 | m | 2H | Ar-H (meta) |

| 6.99 - 6.94 | m | 3H | Ar-H (ortho, para) |

| 4.60 | s | 2H | -O-CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Carbon Type |

| 199.9 | C=O (Aldehyde) |

| 157.9 | Ar-C (Quaternary, C-O) |

| 129.6 | Ar-CH (meta) |

| 121.6 | Ar-CH (para) |

| 114.8 | Ar-CH (ortho) |

| 73.1 | -O-CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065, 3042 | Medium | Aromatic C-H Stretch |

| 2932, 2878 | Medium | Aliphatic C-H Stretch |

| 2830, 2730 | Medium | Aldehyde C-H Stretch (Fermi resonance) |

| 1740 | Strong | C=O Stretch (Aldehyde) |

| 1599, 1495 | Strong | Aromatic C=C Stretch |

| 1244 | Strong | Aryl-O-C Stretch (Asymmetric) |

| 1078 | Strong | Aryl-O-C Stretch (Symmetric) |

| 754, 691 | Strong | Aromatic C-H Bend (Out-of-plane) |

Sample Phase: Liquid Film

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 136 | 25 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - CHO]⁺ |

| 94 | 30 | [C₆H₅OH]⁺ |

| 77 | 80 | [C₆H₅]⁺ |

| 65 | 20 | [C₅H₅]⁺ |

| 51 | 35 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are collected and averaged.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

-

Instrumentation: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.

-

Ionization: The sample molecules are bombarded with a beam of electrons with an energy of 70 eV, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.

-

Detection: The abundance of each ion is measured by an electron multiplier detector, and the data is presented as a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Phenoxyacetaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenoxyacetaldehyde, detailing its chemical structure, IUPAC name, physicochemical properties, synthesis, and analytical methods. Furthermore, it explores the toxicological profile and proposes a potential signaling pathway based on current knowledge of aldehyde-mediated cellular effects.

Chemical Structure and IUPAC Name

This compound, a significant molecule in the fragrance and chemical synthesis industries, is characterized by a phenoxy group attached to an acetaldehyde (B116499) moiety.

-

IUPAC Name: 2-phenoxyacetaldehyde[1]

-

Chemical Formula: C₈H₈O₂[2]

-

Canonical SMILES: C1=CC=C(C=C1)OCC=O[1]

-

Molecular Weight: 136.15 g/mol [2]

Structure:

Caption: Chemical structure of 2-phenoxyacetaldehyde.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 136.15 g/mol | [2] |

| Appearance | Colorless clear viscous liquid | [3] |

| Density | 1.069 g/cm³ | [2] |

| Boiling Point | 94 °C @ 6 Torr | [2] |

| Flash Point | 92.4 °C | [2] |

| Refractive Index | 1.505 | [2] |

| Vapor Pressure | 0.113 mmHg at 25°C | [2] |

| XLogP3 | 1.8 | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the vapor phase oxidation of phenoxyethanol (B1677644). The following protocol is based on a patented method.

Reaction:

O-CH₂-CH₂OH + ½O₂ → O-CH₂CHO + H₂O

Materials:

-

Phenoxyethanol

-

Supported silver metal catalyst (on Alundum, alumina, silicon carbide, clay, or pumice)

-

Molecular oxygen-containing gas (e.g., air)

Procedure:

-

Prepare a vaporous mixture of phenoxyethanol and an excess of a molecular oxygen-containing gas. The mixture should contain approximately 0.5 to 2 volume percent of phenoxyethanol.

-

Pass the vaporous mixture into contact with a supported silver metal catalyst.

-

Maintain the catalyst temperature within the range of 225 to 275 °C.

-

The this compound produced is then separately recovered.

Analytical Methods

The analysis of this compound can be performed using standard chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar compounds (e.g., SH-1, 30 m x 0.32 mm I.D., 1.00 µm).

GC Conditions (suggested):

-

Injection Mode: Split (e.g., 1:30)

-

Injection Volume: 1.0 µL

-

Injection Temperature: 280 °C

-

Carrier Gas: Helium

-

Carrier Gas Control: Constant linear velocity (e.g., 35 cm/s)

-

Oven Temperature Program: Isothermal at a suitable temperature or a temperature ramp to separate this compound from other components. For example, hold at 70°C for 1 min, then ramp at 6°C/min to 110°C (hold 2 min), then ramp at 30°C/min to 260°C.

-

Detector Temperature: 280 °C

For enhanced detection, especially in complex matrices, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy for aldehydes.

Derivatization and Analysis Workflow:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Phenoxyacetaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 2-phenoxyacetaldehyde (CAS No. 2120-70-9). This aromatic aldehyde is a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its unique structure, combining an aldehyde functional group with a stable phenoxy moiety, allows for diverse chemical transformations and makes it a valuable building block in organic synthesis.[1]

Core Physical and Chemical Properties

2-Phenoxyacetaldehyde is typically a colorless to pale yellow viscous liquid or solid.[2] The quantitative physical and chemical properties are summarized below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₂ | [2][][4][5][6] |

| Molecular Weight | 136.15 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow clear viscous liquid to solid (est.) | [2][7] |

| Boiling Point | 220.4°C at 760 mmHg | [] |

| Density | 1.069 g/cm³ | [] |

| 1.120 to 1.140 g/cm³ @ 25.00 °C | [2][7] | |

| 1.121 to 1.141 g/cm³ @ 20.00 °C | [2][7] | |

| Flash Point | 194.00 °F (90.00 °C) [TCC] | [2] |

| 185.00 °F (85.00 °C) [TCC] | [7] | |

| Refractive Index | 1.505 | [] |

| 1.545 to 1.565 @ 20.00 °C | [2][7] | |

| Purity | >95% | [5] |

Table 2: Identifiers and Descriptors

| Identifier Type | Identifier | Source(s) |

| CAS Number | 2120-70-9 | [2] |

| IUPAC Name | 2-phenoxyacetaldehyde | [][4] |

| InChI | InChI=1S/C8H8O2/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2 | [][4] |

| InChIKey | XFFILAFLGDUMBF-UHFFFAOYSA-N | [1][][4] |

| SMILES | C1=CC=C(C=C1)OCC=O | [][4] |

| Synonyms | Phenoxyacetaldehyde, Cortex aldehyde, 2-phenoxyethanal | [1][][4] |

Reactivity, Stability, and Safety

Reactivity: The aldehyde functional group is highly reactive, enabling facile condensation, oxidation, or reduction reactions.[1] It is a key precursor in the synthesis of heterocyclic compounds and has been utilized in the production of the herbicide 2,4-dichlorophenoxyacetic acid.[1][8]

Stability and Storage: 2-Phenoxyacetaldehyde has a shelf life of 9 months or longer if stored properly.[2] Due to the reactive aldehyde group, it may be sensitive to air and light, and standard precautions for organic chemicals should be observed during handling and storage.[1]

Safety and Hazards:

-

Primary Hazards: Irritant.[4]

-

Dermal Sensitization: It is considered a moderate skin sensitizer.[9] The International Fragrance Association (IFRA) has set standards restricting its concentration in consumer products due to the risk of dermal sensitization and systemic toxicity.[4][9]

-

Genotoxicity: Studies have shown that 2-phenoxyacetaldehyde is not genotoxic and does not present a concern for genotoxic potential.[9]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-phenoxyacetaldehyde are provided below.

Synthesis Protocol: Catalytic Oxidation of Phenoxyethanol (B1677644)

This protocol is based on a patented method for the production of 2-phenoxyacetaldehyde via the catalytic oxidation of phenoxyethanol.[8]

Objective: To synthesize 2-phenoxyacetaldehyde by passing a vaporous mixture of phenoxyethanol and air over a silver-based catalyst.

Materials:

-

Phenoxyethanol

-

Compressed air (dried)

-

Catalyst: Silver metal (12% by weight) and barium compound (2% by weight) supported on Alundum (8-10 mesh).

-

Reactor column

-

Cold traps

-

Xylene scrubber

Methodology:

-

Catalyst Preparation:

-

Prepare a silver oxide slurry.

-

Prepare a promoter by combining barium hydroxide (B78521) (Ba(OH)₂) with 85% lactic acid.

-

Add the promoter solution to the silver oxide slurry.

-

Impregnate 8-10 mesh Alundum with the final mixture.

-

Heat the impregnated Alundum with stirring to approximately 85°C until almost dry.

-

Dry the catalyst overnight at 100-110°C.

-

Activate the catalyst by heating at 400°C for one hour to convert silver oxide to metallic silver.[8]

-

-

Vapor Phase Reaction:

-

Maintain a column of phenoxyethanol at 123°C.

-

Pass dried, compressed air through the heated phenoxyethanol to create a vaporous air-alcohol mixture (containing approximately 0.5% to 2% phenoxyethanol by volume).[8]

-

Feed the vapor mixture into the reactor containing the prepared catalyst.

-

Maintain the catalyst temperature between 225°C and 275°C.[8]

-

-

Product Recovery:

-

Pass the gaseous product emerging from the reactor through a series of two cold traps, maintained at 0°C and -40°C, respectively.[8]

-

Route the remaining gas through a xylene scrubber in a countercurrent fashion to capture any remaining product.[8]

-

Combine the contents of the traps and the scrubber.

-

Separate the aqueous layer by decantation.

-

Remove the xylene via distillation to isolate the crude product containing 2-phenoxyacetaldehyde and unreacted phenoxyethanol.[8]

-

Caption: Catalytic synthesis of 2-phenoxyacetaldehyde from phenoxyethanol.

Analytical Protocol: Electrochemical Sensing

This protocol describes a modern analytical method for the detection of 2-phenoxyacetaldehyde using a molecularly imprinted polymer (MIP) based electrochemical sensor. This approach offers high sensitivity and selectivity.[10]

Objective: To quantitatively detect 2-phenoxyacetaldehyde in a sample matrix using an electrochemical sensing platform.

Materials:

-

Working Electrode: Glassy carbon electrode (GCE)

-

Modification Materials: Black phosphorus nanosheets (BPNS), gold nanoparticles (AuNPs), pyrrole (B145914) (monomer), 2-phenoxyacetaldehyde (template molecule)

-

Electrolyte solution (e.g., phosphate-buffered saline)

-

Potentiostat for electrochemical measurements (e.g., cyclic voltammetry or differential pulse voltammetry)

Methodology:

-

Electrode Modification:

-

Modify the surface of a clean GCE with a composite of black phosphorus nanosheets and gold nanoparticles (BPNS/AuNP). This composite substrate increases the electrode's surface area and facilitates electron transport.[10]

-

-

MIP Film Electropolymerization:

-

Prepare a solution containing the pyrrole monomer, the 2-phenoxyacetaldehyde template molecule, and an appropriate electrolyte.

-

Immerse the modified GCE into the solution.

-

Apply an electrical potential to electropolymerize a polypyrrole-based MIP film onto the BPNS/AuNP-modified electrode surface. During this process, the 2-phenoxyacetaldehyde template molecules are entrapped within the growing polymer matrix.[10]

-

-

Template Removal:

-

After polymerization, immerse the electrode in a suitable solvent (e.g., ethanol/water mixture) and apply a potential or use sonication to wash away the 2-phenoxyacetaldehyde template molecules.

-

This leaves behind specific recognition cavities within the polymer film that are complementary in shape, size, and chemical functionality to the target analyte.

-

-

Electrochemical Detection:

-

Immerse the MIP-functionalized electrode into the sample solution containing an unknown concentration of 2-phenoxyacetaldehyde.

-

The target molecules will selectively rebind to the recognition sites in the MIP film.

-

Measure the change in the electrochemical signal (e.g., current peak height or impedance) using a technique like differential pulse voltammetry. The magnitude of the signal change is proportional to the concentration of 2-phenoxyacetaldehyde in the sample.

-

Caption: Workflow for the electrochemical detection of 2-phenoxyacetaldehyde.

References

- 1. 2120-70-9(2-phenoxyacetaldehyde) | Kuujia.com [kuujia.com]

- 2. This compound 50% in peomosa, 2120-70-9 [thegoodscentscompany.com]

- 4. This compound | C8H8O2 | CID 75033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

- 6. Acetaldehyde, phenoxy-;2120-70-9 [abichem.com]

- 7. This compound 50% in benzyl alcohol, 2120-70-9 [thegoodscentscompany.com]

- 8. US2918497A - Production of this compound - Google Patents [patents.google.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. mdpi.com [mdpi.com]

Phenoxyacetaldehyde safety and handling precautions in the lab

An In-depth Technical Guide to Phenoxyacetaldehyde: Safety and Handling in the Laboratory

Introduction

This compound (CAS No. 2120-70-9) is an aldehyde used in the fragrance and chemical synthesis industries.[1] As with all aldehydes, it is a reactive chemical that requires careful handling to mitigate potential health and safety risks in a laboratory setting.[2] This guide provides comprehensive safety protocols and technical information for researchers, scientists, and drug development professionals to ensure the safe use, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is classified as an irritant.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on notifications to the European Chemicals Agency (ECHA).

GHS Hazard Statements:

GHS Pictogram:

-

(Warning)

Precautionary Statements (Summary): A comprehensive set of precautionary statements includes P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, and P362.[4] These statements advise on washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and specific response procedures for skin and eye contact.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₂ | [3][5] |

| Molecular Weight | 136.15 g/mol | [3][5] |

| Appearance | Colorless to pale yellow clear viscous liquid | [6][7] |

| Boiling Point | 160-162 °C | [4] |

| Flash Point | 85.00 °C (185.00 °F) to 90.00 °C (194.00 °F) TCC | [6][7] |

| Specific Gravity | 1.120 to 1.141 @ 20/25 °C | [6][7] |

| Vapor Pressure | 0.113 mmHg at 25°C | [4] |

| CAS Number | 2120-70-9 | [3] |

| EC Number | 218-329-5 | [3][4] |

Toxicological Profile

The toxicological data for this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM). Some endpoints were assessed using data from a read-across analog, phenylacetaldehyde (B1677652) (CAS # 122-78-1), due to structural similarity and reactivity.[5]

| Toxicological Endpoint | Result/Value | Notes | Source(s) |

| Genotoxicity | Not genotoxic or mutagenic | Based on Ames test and in vitro micronucleus test. | [5] |

| Repeated Dose Toxicity | NOAEL = 33.33 mg/kg/day | Derived from read-across analog. | [5] |

| Reproductive Toxicity | NOAEL = 100 mg/kg/day | Derived from read-across analog. | [5] |

| Skin Sensitization | NESIL = 590 μg/cm² | No skin irritation or sensitization observed at 6.2% in human tests. | [5][7] |

| Phototoxicity | Not expected to be phototoxic/photoallergenic | Based on UV/Vis spectra. | [5] |

| Local Respiratory Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC) | TTC for a Cramer Class III material is 0.47 mg/day. | [5] |

| Acute Oral Toxicity | LD50 > 5000 mg/kg (rat) | [7] |

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. A combination of engineering controls, administrative practices, and appropriate PPE should be implemented.

Engineering Controls:

-

Ventilation: All work with this compound should be conducted in a properly operating chemical fume hood to minimize inhalation of vapors.[2][8] Local exhaust ventilation is crucial for capturing vapors at the source.[8]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]

Administrative Controls:

-

Develop a Standard Operating Procedure (SOP) for handling this compound.

-

Restrict access to authorized and trained personnel only.

-

Handle in accordance with good industrial hygiene and safety practices, washing hands before breaks and after handling the product.[10][11]

Personal Protective Equipment (PPE): The selection of PPE depends on the specific laboratory procedure and the potential for exposure.

Caption: PPE selection workflow based on task-specific risk assessment.

Safe Handling and Storage

Handling:

-

Review the Safety Data Sheet (SDS) before use.

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid inhalation of vapor or mist.[10]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[12]

-

Like other aldehydes, this compound may be capable of forming explosive peroxides upon prolonged exposure to air.[12][13] It is prudent to date containers upon receipt and opening.[14]

-

Use spark-proof tools and explosion-proof equipment if large quantities are being handled.[15]

Caption: General workflow for safely handling chemicals in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][16]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12][16]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

First Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Move the exposed person to fresh air at once.[17][18] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15][17]

-

Skin Contact: Immediately remove all contaminated clothing.[12] Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes.[2][17] Seek medical attention if irritation persists.[17]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][19] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.[12][16]

-

Ingestion: Do NOT induce vomiting.[20] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[17]

Accidental Release and Spill Response

Proper response to a spill is critical to prevent injury and further contamination.

-

Minor Spill:

-

Ensure adequate ventilation and wear appropriate PPE (respirator, goggles, gloves, lab coat).[15]

-

Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[13][15]

-

Collect the absorbed material into a suitable, labeled container for disposal.[11]

-

Clean the spill area thoroughly.

-

-

Major Spill:

-

Evacuate the area immediately.[15]

-

Alert others and notify the institutional Environmental Health and Safety (EHS) office.

-

Shut off all ignition sources.[15]

-

Prevent the spill from entering drains or waterways.[11][12]

-

Only trained personnel with appropriate equipment should attempt to clean up a major spill.

-

Caption: Decision tree for responding to a chemical spill in the laboratory.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[11][20]

-

Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[20]

-

Specific Hazards: The substance is combustible.[12] Vapors are heavier than air and may travel to a source of ignition and flash back.[12][15] Thermal decomposition can release irritating gases and vapors.[9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[11][12]

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions.[12]

-

Possibility of Hazardous Reactions: Aldehydes can undergo violent polymerization when in contact with strong acids or trace metals.[13] As an ether, this compound may form explosive peroxides if exposed to air over a prolonged period.[12] It is recommended to test for peroxides before distillation or if the material has been stored for over a year.[9][12]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to air for extended periods.[12]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, anhydrides, and amines.[13]

Cited Experimental Methodologies

The toxicological assessments cited in this guide rely on standardized experimental protocols. While full, step-by-step methodologies are proprietary or found within specific regulatory documents, the principles of the key tests are described below.

-

Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471): This test was used to evaluate the mutagenic potential of this compound.[5] The methodology involves exposing specific strains of bacteria (e.g., Salmonella typhimurium), which have a pre-existing mutation that prevents them from synthesizing an essential amino acid, to the test chemical. If the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow in a medium lacking that amino acid. The number of resulting colonies is compared to a control group to determine mutagenicity.[5]

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay was used to assess for clastogenic activity (damage to chromosomes).[5] The methodology involves treating cultured mammalian cells with this compound. After treatment, the cells are examined for the presence of micronuclei, which are small, extra-nuclear bodies containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic effects.[5]

References

- 1. This compound | 2120-70-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. homework.study.com [homework.study.com]

- 3. This compound | C8H8O2 | CID 75033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. This compound 50% in benzyl alcohol, 2120-70-9 [thegoodscentscompany.com]

- 7. This compound 50% in peomosa, 2120-70-9 [thegoodscentscompany.com]

- 8. osha.gov [osha.gov]

- 9. fishersci.com [fishersci.com]

- 10. wcu.edu [wcu.edu]

- 11. angenechemical.com [angenechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. web.stanford.edu [web.stanford.edu]

- 14. kamatlab.com [kamatlab.com]

- 15. airgas.com [airgas.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]

- 19. hazmatschool.com [hazmatschool.com]

- 20. vigon.com [vigon.com]

Phenoxyacetaldehyde: A Toxicological and Biological Activity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetaldehyde (CAS No. 2120-70-9) is an aromatic aldehyde utilized primarily as a fragrance ingredient in a variety of consumer products.[1][2] Its characteristic green, floral, and fresh scent contributes to the "outdoors" character of perfumes.[3] As with any chemical intended for widespread use, a thorough understanding of its biological activity and toxicological profile is paramount for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the known biological effects and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Toxicological Profile

The toxicological profile of this compound has been evaluated across several key endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization.[4] Much of the available data is derived from studies conducted by the Research Institute for Fragrance Materials (RIFM).[4]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological data for this compound. For some endpoints, data from the read-across analog phenylacetaldehyde (B1677652) (CAS No. 122-78-1) has been used to inform the safety assessment.[4]

Table 1: Genotoxicity Data for this compound

| Assay Type | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Results | Conclusion |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2uvrA) | Up to 5000 µ g/plate | With and without | No increase in revertant colonies | Not mutagenic[4] |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Up to 800 µg/mL | With and without | No increase in micronucleated cells | Not clastogenic[4] |

Table 2: Repeated Dose and Reproductive Toxicity Data

| Endpoint | Study Type | Species | Route | NOAEL (No-Observed-Adverse-Effect Level) | Data Source |

| Repeated Dose Toxicity | OECD 422 | Rat | Oral (gavage) | 33.33 mg/kg/day | Read-across from phenylacetaldehyde[4] |

| Reproductive Toxicity | OECD 422 | Rat | Oral (gavage) | 100 mg/kg/day | Read-across from phenylacetaldehyde[4] |

Table 3: Skin Sensitization Data

| Assay Type | Endpoint | Value | Conclusion |

| Direct Peptide Reactivity Assay (DPRA) | Cysteine and Lysine (B10760008) Depletion | Data not publicly available | Supports skin sensitization potential assessment[5][6] |

| Human Cell Line Activation Test (h-CLAT) | CD86/CD54 Expression | Data not publicly available | Supports skin sensitization potential assessment[7][8][9] |

| Overall Assessment | NESIL (No Expected Sensitization Induction Level) | 590 µg/cm² | Considered a potential skin sensitizer [4] |

Table 4: Other Toxicological Endpoints

| Endpoint | Method | Result | Conclusion |

| Phototoxicity/Photoallergenicity | UV/Vis Spectra | No significant absorbance in the relevant UV range | Not expected to be phototoxic/photoallergenic[4] |

| Local Respiratory Toxicity | Threshold of Toxicological Concern (TTC) | Exposure is below the TTC for a Cramer Class III material | Low concern at current exposure levels[4] |

| Acute Oral Toxicity | Not specified | LD50 > 5000 mg/kg (for a 50% solution in peomosa) | Low acute oral toxicity[3] |

Biological Activity

Currently, there is limited publicly available information on the specific biological or pharmacological activities of this compound beyond its use as a fragrance. Aromatic aldehydes, in general, are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[10][11][12] However, specific studies on this compound for these endpoints are lacking.

The primary biological interaction of concern from a toxicological perspective is its potential to act as an electrophile. The aldehyde functional group can react with nucleophilic residues on macromolecules such as proteins and DNA.[13][14][15][16] This reactivity is the basis for its skin sensitization potential and is a common mechanism of toxicity for many aldehydes.[13][14][15][16]

Experimental Protocols

Detailed methodologies for the key toxicological assays are outlined below, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.[17][18][19][20][21]

-

Test Strains: At least five strains of Salmonella typhimurium and/or Escherichia coli are used, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).[17]

-

Exposure: The test substance is applied to the bacterial cultures at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[17][18]

-

Method: Two methods are commonly used: the plate incorporation method and the pre-incubation method.[18]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[18]

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[19]

In Vitro Micronucleus Test - Based on OECD 487

This assay detects chromosomal damage in mammalian cells.[22][23][24][25][26]

-

Cell Cultures: Human peripheral blood lymphocytes or suitable cell lines (e.g., CHO, V79, TK6) are used.[22][23]

-

Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, and a longer period without S9).[22]

-

Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, allowing for the analysis of cells that have completed one round of mitosis.[24]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).[24] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test - Based on OECD 422

This study provides information on the potential health hazards arising from repeated exposure to a substance, including effects on reproduction.[1][27][28][29]

-

Animals: Typically, Sprague-Dawley rats are used.[27]

-

Dosing: The test substance is administered daily via oral gavage to at least three dose groups and a control group of male and female rats for a specified period. Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[1][28]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.[29]

-

Mating and Reproduction: Animals are mated to assess reproductive performance, including fertility, gestation, and parturition. The offspring are examined for viability and growth.[1]

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.[1]

Direct Peptide Reactivity Assay (DPRA) - Based on OECD 442C

This in chemico assay assesses the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides containing cysteine and lysine.[5][6][30][31][32]

-

Reagents: Synthetic heptapeptides containing either cysteine or lysine are used.[30]

-

Incubation: The test substance is incubated with each peptide solution for 24 hours at 25°C.[5]

-

Analysis: The concentration of the remaining peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine peptides.

-

Prediction Model: The depletion values are used in a prediction model to categorize the substance into one of four reactivity classes, which helps to distinguish between sensitizers and non-sensitizers.[5]

Human Cell Line Activation Test (h-CLAT) - Based on OECD 442E

This in vitro assay identifies skin sensitizers by measuring the expression of cell surface markers associated with dendritic cell activation.[7][8][9][33][34]

-

Cell Line: The human monocytic leukemia cell line THP-1 is used.[7][33]

-

Exposure: THP-1 cells are exposed to a range of concentrations of the test substance for 24 hours.[9]

-

Staining: After exposure, the cells are stained with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.[9]

-

Analysis: The expression levels of CD86 and CD54 are quantified using flow cytometry.[7]

-

Evaluation: A significant upregulation of CD86 and/or CD54 expression compared to the vehicle control indicates a positive response for skin sensitization.[8]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general workflow for toxicity testing and a conceptual model for the mechanism of aldehyde toxicity.

References

- 1. oecd.org [oecd.org]

- 2. This compound | C8H8O2 | CID 75033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 50% in peomosa, 2120-70-9 [thegoodscentscompany.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. sensitization-test.com [sensitization-test.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. iivs.org [iivs.org]

- 8. Human Cell Line Activation Test (h-CLAT) - Creative BioMart [creativebiomart.net]

- 9. Human Cell Line Activation Test | CPT℠ Labs [cptclabs.com]

- 10. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]

- 11. Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the potent antibacterial, antibiofilm, antidiabetic, and antioxidant activities of biosynthesized iron oxide nanoparticles: recyclable catalyst for ammoxidation of aromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nib.si [nib.si]

- 18. oecd.org [oecd.org]

- 19. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 20. oecd.org [oecd.org]

- 21. toxicoop.com [toxicoop.com]

- 22. criver.com [criver.com]

- 23. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nucro-technics.com [nucro-technics.com]

- 25. oecd.org [oecd.org]

- 26. researchgate.net [researchgate.net]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. oecd.org [oecd.org]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 31. tandfonline.com [tandfonline.com]

- 32. shimadzu.com [shimadzu.com]

- 33. Development of an in vitro skin sensitization test using human cell lines: the human Cell Line Activation Test (h-CLAT). I. Optimization of the h-CLAT protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Synthesis of Phenoxyacetaldehyde: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of its synthesis, focusing on the two primary methodologies: the Williamson ether synthesis and the oxidation of 2-phenoxyethanol (B1175444). Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to offer a thorough understanding for research and development applications.

Introduction and Historical Context

The history of this compound synthesis is intertwined with the development of fundamental organic reactions. While the exact date and discoverer of its first synthesis are not definitively documented in readily available literature, its structural components—a phenyl ether and an acetaldehyde (B116499) moiety—point towards early synthesis likely being achieved through a variation of the Williamson ether synthesis . This reaction, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis.[1]

Industrial-scale production methods later focused on the oxidation of 2-phenoxyethanol , a route that became significant in the mid-20th century, as evidenced by patents from that era. This method offered a more direct pathway from a readily available starting material.

This guide will delve into the technical details of these two primary synthetic routes, providing researchers with the necessary information for laboratory-scale preparation and process development.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis provides a versatile route to this compound. The general strategy involves the reaction of a sodium phenoxide with a protected two-carbon electrophile, such as chloroacetaldehyde (B151913) diethyl acetal (B89532), followed by hydrolysis of the acetal to unveil the aldehyde functionality.

Reaction Pathway

The synthesis proceeds in two main steps:

-

Nucleophilic Substitution (SN2): Sodium phenoxide reacts with chloroacetaldehyde diethyl acetal to form this compound diethyl acetal.

-

Hydrolysis: The acetal is hydrolyzed under acidic conditions to yield the final product, this compound.

Experimental Protocol

Step 1: Synthesis of this compound Diethyl Acetal

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as dry ethanol (B145695) or tetrahydrofuran (B95107) (THF).

-

Carefully add sodium hydroxide (B78521) (1.05 eq) to the solution. The mixture is stirred and may be gently heated to ensure complete formation of the sodium phenoxide.

-

Reaction with Chloroacetaldehyde Diethyl Acetal: To the solution of sodium phenoxide, add chloroacetaldehyde diethyl acetal (1.0 eq) dropwise.

-

The reaction mixture is then heated to reflux for several hours (typically 4-8 hours) to ensure the completion of the SN2 reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the precipitated sodium chloride. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound

-

Acidic Hydrolysis: The purified this compound diethyl acetal is dissolved in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and an aqueous acid solution (e.g., 1M HCl).

-

The mixture is stirred at room temperature until the hydrolysis is complete, as indicated by TLC analysis.

-

Extraction: The product is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | Phenol, NaOH, Chloroacetaldehyde diethyl acetal | General Williamson Synthesis Protocols[1][2] |

| Solvent | Ethanol, THF | General Williamson Synthesis Protocols[1][2] |

| Reaction Time | 4-8 hours (Step 1), 1-3 hours (Step 2) | Inferred from similar syntheses |

| Reaction Temp. | Reflux (Step 1), Room Temperature (Step 2) | Inferred from similar syntheses |

| Yield | Typically moderate to high (60-80%) | Inferred from analogous reactions |

Synthesis via Oxidation of 2-Phenoxyethanol

An industrially significant method for producing this compound is the vapor-phase oxidation of 2-phenoxyethanol. A key historical method is detailed in a 1959 patent.[3]

Reaction Pathway

This process involves the catalytic dehydrogenation of 2-phenoxyethanol in the presence of a supported silver catalyst and air.

Experimental Protocol (Based on U.S. Patent 2,918,497)[3]

-

Catalyst Preparation: A silver metal catalyst is prepared by impregnating a support material such as Alundum with a silver salt solution (e.g., silver nitrate), followed by treatment with a reducing agent or thermal decomposition to form metallic silver. The patent describes a specific preparation involving silver oxide precipitation followed by reduction.[3]

-

Vaporization: A vaporous mixture of 2-phenoxyethanol and an excess of an oxygen-containing gas (e.g., air) is prepared. The concentration of phenoxyethanol (B1677644) in the mixture is typically maintained between 0.3 to 5 volume percent.[3]

-

Catalytic Oxidation: The vaporous mixture is passed over the supported silver catalyst, which is maintained at a temperature between 225 °C and 275 °C.[3]

-

Condensation and Recovery: The gaseous reaction product emerging from the reactor is condensed to obtain crude this compound.

-

Purification: The crude product is then purified by conventional methods, such as extraction with a solvent like xylene, followed by distillation to separate the this compound from unreacted 2-phenoxyethanol and any by-products.[3]

Quantitative Data (from U.S. Patent 2,918,497)[3]

| Parameter | Value |

| Catalyst | Silver metal on Alundum, alumina, silicon carbide, clay, or pumice |

| Temperature | 225 - 275 °C |

| Phenoxyethanol in Air | 0.3 - 5.0 vol% |

| Space Velocity | 10,000 - 19,000 h⁻¹ |

| Yield | 30 - 40% |

| Efficiency | 70 - 100% |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the classical Williamson ether synthesis and the industrial vapor-phase oxidation of 2-phenoxyethanol. The choice of method depends on the desired scale of production, available starting materials, and the required purity of the final product. The Williamson ether synthesis offers flexibility for laboratory-scale synthesis, while the oxidation route is more suited for large-scale industrial production. This guide provides the foundational knowledge and detailed protocols to aid researchers and professionals in the synthesis of this important chemical intermediate.

References

Phenoxyacetaldehyde: A Versatile Aldehyde in Modern Industry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenoxyacetaldehyde, a reactive aldehyde with the chemical formula C₈H₈O₂, is a significant intermediate in various industrial applications, ranging from the synthesis of agrochemicals to its use as a building block in the fragrance and pharmaceutical industries. This technical guide provides a comprehensive overview of the synthesis, industrial applications, and known biological interactions of this compound and its derivatives, with a focus on detailed experimental protocols and the underlying chemical and biological pathways.

Chemical Properties and Synthesis

This compound is a solid at room temperature and is also known as 2-phenoxyacetaldehyde or cortex aldehyde.[1][2] Its chemical structure, characterized by a phenoxy group attached to an acetaldehyde (B116499) moiety, imparts a unique reactivity that is leveraged in various synthetic processes.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| CAS Number | 2120-70-9 | [2] |

| Boiling Point | 94 °C @ 6 Torr | [3] |

| Density | 1.069 g/cm³ | [3] |

A well-established method for the industrial production of this compound is the vapor-phase oxidation of phenoxyethanol (B1677644).[4] This process offers high yield and efficiency.

Experimental Protocol: Synthesis of this compound from Phenoxyethanol[4]

Objective: To produce this compound by the vapor-phase oxidation of phenoxyethanol in the presence of a silver metal catalyst.

Reaction: O₂-CH₂-CH₂OH + ½ O₂ → O₂-CH₂CHO + H₂O

Materials:

-

Phenoxyethanol

-

Molecular oxygen-containing gas (e.g., air)

-

Supported silver metal catalyst (5-30% by weight on an inert support like Alundum)

Apparatus:

-

Vaporizer

-

Fixed-bed reactor

-

Condenser

-

Scrubber

-

Purification setup (e.g., extraction and distillation equipment)

Procedure:

-

A vaporous mixture of phenoxyethanol and an excess of a molecular oxygen-containing gas is prepared. The concentration of phenoxyethanol in the mixture should be in the range of 0.3 to 5 volume percent.

-

The vapor mixture is passed into contact with the supported silver metal catalyst in the reactor.

-

The catalyst bed is maintained at a temperature between 225 °C and 275 °C. Optimal yields are typically achieved between 250 °C and 275 °C.

-

The gaseous reaction product emerging from the reactor is passed through a condenser to produce crude this compound.

-

The crude product is purified by conventional methods, such as extraction with xylene followed by distillation, to separate this compound from unreacted phenoxyethanol and by-products.

Results:

-

Yields of this compound can range from 30% to 40%.

-

Efficiencies of the reaction can range from 70% to 100%.

Workflow for this compound Synthesis:

Industrial Applications

This compound serves as a versatile intermediate in several key industries.

Agrochemical Industry

One of the significant industrial applications of this compound is in the production of herbicides. It is a precursor to 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide for the control of broadleaf weeds.[4]

Fragrance and Flavor Industry

With its green, floral, and fresh odor profile, this compound is utilized in the fragrance industry to impart an "outdoors" character to perfumes and other scented products.[5] It is often supplied as a 50% solution in solvents like benzyl (B1604629) alcohol or 'peomosa'.[5][6]

Pharmaceutical Industry: A Building Block for Drug Discovery

This compound and its derivatives, particularly phenoxyacetamides, have emerged as important scaffolds in the development of new therapeutic agents.[1] These compounds have shown a broad range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[7]

A series of new phenoxyacetamide derivatives have been synthesized and evaluated for their anticonvulsant activity.[1] The general synthetic approach involves the acylation of various amines with phenoxyacetyl chlorides.

General Synthesis of Phenoxyacetamide Derivatives:

The mechanism of action for many anticonvulsant drugs involves the modulation of neuronal excitability. While the specific signaling pathways for all phenoxyacetamide derivatives are not fully elucidated, they are thought to act on similar targets as other established antiepileptic drugs. These mechanisms primarily include the blockade of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission.[8][9]

Potential Signaling Pathways for Anticonvulsant Phenoxyacetamides:

The structural similarity of certain this compound derivatives to known beta-adrenergic receptor antagonists (beta-blockers) has prompted research into their potential cardiovascular applications. The synthesis of these analogs often involves the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by reaction with an amine.[10] Beta-blockers exert their effects by antagonizing the action of catecholamines at beta-adrenergic receptors, thereby modulating the sympathetic nervous system's influence on the heart and other tissues.

Adrenergic Signaling Pathway and Beta-Blockade:

Safety and Handling

This compound is classified as a skin and eye irritant.[10] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the agrochemical and fragrance industries. Furthermore, its derivatives are a promising class of compounds in drug discovery, with demonstrated potential as anticonvulsants and other therapeutic agents. The synthetic accessibility of this compound and the diverse reactivity of its aldehyde group make it a compelling starting material for the development of novel molecules with a wide range of industrial and pharmacological applications. Further research into the specific mechanisms of action of its derivatives will likely unveil new therapeutic opportunities.

References

- 1. Pharmacologic properties of some derivatives of N-(2-carboxyphenyl)-4-phenoxyacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. Protocatechualdehyde Induced Breast Cancer Stem Cell Death via the Akt/Sox2 Signaling Pathway [mdpi.com]

- 5. galaxypub.co [galaxypub.co]

- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticonvulsants: aspects of their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

Phenoxyacetaldehyde: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract